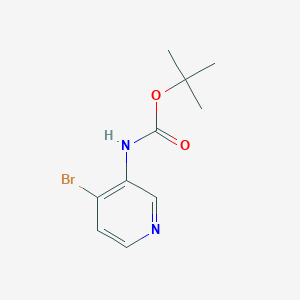

3-Boc-Amino-4-bromopyridine

Vue d'ensemble

Description

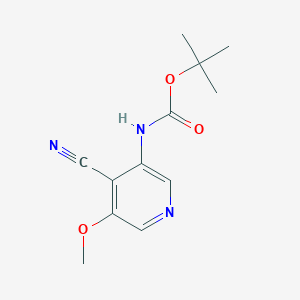

3-Boc-Amino-4-bromopyridine is a useful research chemical . It has a CAS Number of 885275-14-9 and a linear formula of C10H13BrN2O2 .

Molecular Structure Analysis

The InChI code for 3-Boc-Amino-4-bromopyridine is 1S/C10H13BrN2O2/c1-10(2,3)15-9(14)7-6(11)4-5-13-8(7)12/h4-5H,1-3H3,(H2,12,13) . This indicates that the molecule contains a bromine atom, two nitrogen atoms, two oxygen atoms, and a tert-butyl group (Boc).Physical And Chemical Properties Analysis

3-Boc-Amino-4-bromopyridine has a molecular weight of 273.13 . It is a solid at room temperature and should be stored in a refrigerator .Applications De Recherche Scientifique

Nonlinear Optical Materials

3-Boc-Amino-4-bromopyridine: has been investigated for its potential as a nonlinear optical (NLO) material. The electronic structure and NLO properties have been studied using density functional theory (DFT), revealing promising attributes such as a significant dipole moment and first hyperpolarizability . These properties suggest that the compound could be a good candidate for applications in optoelectronics, including optical communication and computing.

Pharmaceutical Research

Aminopyridines, to which 3-Boc-Amino-4-bromopyridine is related, have notable applications in pharmaceutical research. They have been used in the treatment of neurological disorders such as multiple sclerosis and Lambert–Eaton myasthenic syndrome . While direct applications of 3-Boc-Amino-4-bromopyridine in pharmaceuticals are not well-documented, its structural similarity to active pharmaceutical ingredients suggests potential utility in drug development.

Material Science

The compound’s ability to form stable structures with interesting electronic properties makes it a candidate for material science research. It could serve as a building block for creating new materials with specific electronic or photonic characteristics, potentially useful in developing advanced sensors or transistors .

Analytical Chemistry

In analytical chemistry, 3-Boc-Amino-4-bromopyridine can be used as a precursor for synthesizing various analytical reagents. These reagents could be designed to react selectively with specific analytes, aiding in the detection and quantification of substances in complex mixtures .

Chromatography

The compound may find applications in chromatography as a stationary phase modifier. Its unique structure could interact with analytes in a way that improves separation efficiency or selectivity in chromatographic processes .

Controlled Environment and Cleanroom Solutions

Given its stability and reactivity, 3-Boc-Amino-4-bromopyridine could be utilized in controlled environment settings, such as cleanrooms, where precise chemical reactions are required for the production of high-purity materials or in the study of contamination control .

Safety and Hazards

3-Boc-Amino-4-bromopyridine is associated with several hazard statements: H315 (causes skin irritation), H319 (causes serious eye damage), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding breathing dust, vapors, mist or gas, ensuring adequate ventilation, and using personal protective equipment .

Propriétés

IUPAC Name |

tert-butyl N-(4-bromopyridin-3-yl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13BrN2O2/c1-10(2,3)15-9(14)13-8-6-12-5-4-7(8)11/h4-6H,1-3H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYPYNFATVZIZSX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=C(C=CN=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30670376 | |

| Record name | tert-Butyl (4-bromopyridin-3-yl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30670376 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

273.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Boc-Amino-4-bromopyridine | |

CAS RN |

885275-14-9 | |

| Record name | 1,1-Dimethylethyl N-(4-bromo-3-pyridinyl)carbamate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=885275-14-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | tert-Butyl (4-bromopyridin-3-yl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30670376 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-Bromo-7-methylimidazo[1,2-a]pyridine hydrochloride](/img/structure/B1519668.png)

![4-[4-(3-Methylphenyl)piperazin-1-yl]butan-2-amine](/img/structure/B1519670.png)

amine hydrochloride](/img/structure/B1519672.png)

![Methyl 3-[(chlorosulfonyl)methyl]-2-furoate](/img/structure/B1519675.png)

![4-[(4-Propylphenyl)amino]butanoic acid hydrochloride](/img/structure/B1519676.png)